molecular formula C16H13FO4 B6408135 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261982-02-8

2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%

Cat. No.: B6408135
CAS No.: 1261982-02-8
M. Wt: 288.27 g/mol
InChI Key: QQMDLZMMFBIKOM-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid (2-ECFBA) is a fluorinated benzoic acid derivative with a wide range of applications in scientific research. Its unique combination of chemical properties makes it an ideal tool for a variety of laboratory experiments.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has a variety of applications in scientific research. It is often used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent probe in biochemical assays. Additionally, it has been used in the synthesis of pharmaceuticals, as a biomarker in medical imaging, and as a fluorescent tag in cell biology.

Mechanism of Action

The exact mechanism of action of 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is believed that its unique combination of chemical properties allows it to interact with various biological molecules, including proteins and enzymes. This interaction can lead to changes in the structure and activity of these molecules, which can then lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% are not fully understood. However, it is believed that it can affect the activity of enzymes and other proteins, leading to changes in the metabolism of cells. Additionally, it has been shown to affect the expression of certain genes, which can lead to changes in the cell’s physiology.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is easy to synthesize, has a wide range of applications, and is relatively safe to handle. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is important to note that 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is a powerful chemical and should be handled with care.

Future Directions

Given the wide range of applications of 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%, there are numerous potential future directions for research. For example, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, researchers could explore its potential use in the synthesis of novel pharmaceuticals or as a fluorescent tag in cell biology. Finally, further studies could be conducted to identify new applications for 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% in scientific research.

Synthesis Methods

2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxycarbonylphenylmagnesium bromide with 5-fluorobenzoic acid to form the Grignard reagent. This reagent is then reacted with acetic acid to form the desired product, 2-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%. This synthesis method is simple and efficient, making it a popular choice for researchers.

Properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)13-8-7-12(17)9-14(13)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMDLZMMFBIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691400
Record name 4'-(Ethoxycarbonyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-02-8
Record name 4'-(Ethoxycarbonyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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